

Preliminary Technical Guide on MY-875: A Novel Microtubulin Polymerization Inhibitor

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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

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This document provides a comprehensive overview of the preclinical data available for **MY-875**, a competitive microtubulin polymerization inhibitor. The information is intended to guide further research and development of this compound as a potential anticancer therapeutic.

Core Compound Characteristics

MY-875 has been identified as a potent inhibitor of microtubulin polymerization. It exerts its anticancer effects by targeting the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis. Furthermore, **MY-875** has been shown to activate the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for **MY-875** in preclinical studies.

Parameter	Value	Cell Lines/Conditions	Source
IC50 (Microtubulin Polymerization)	0.92 μ M	In vitro tubulin polymerization assay	MedchemExpress[1]
Effective Anti-proliferative Concentration	0-80 μ M (48h)	Various cancer cell lines	MedchemExpress[1]
Concentration for Hippo Pathway Activation	0-45 nM (48h)	Cancer cell lines	MedchemExpress[1]
Concentration for Cell Cycle Arrest & Apoptosis	0-45 nM (24h)	Cancer cell lines	MedchemExpress[1]

Signaling Pathway Analysis

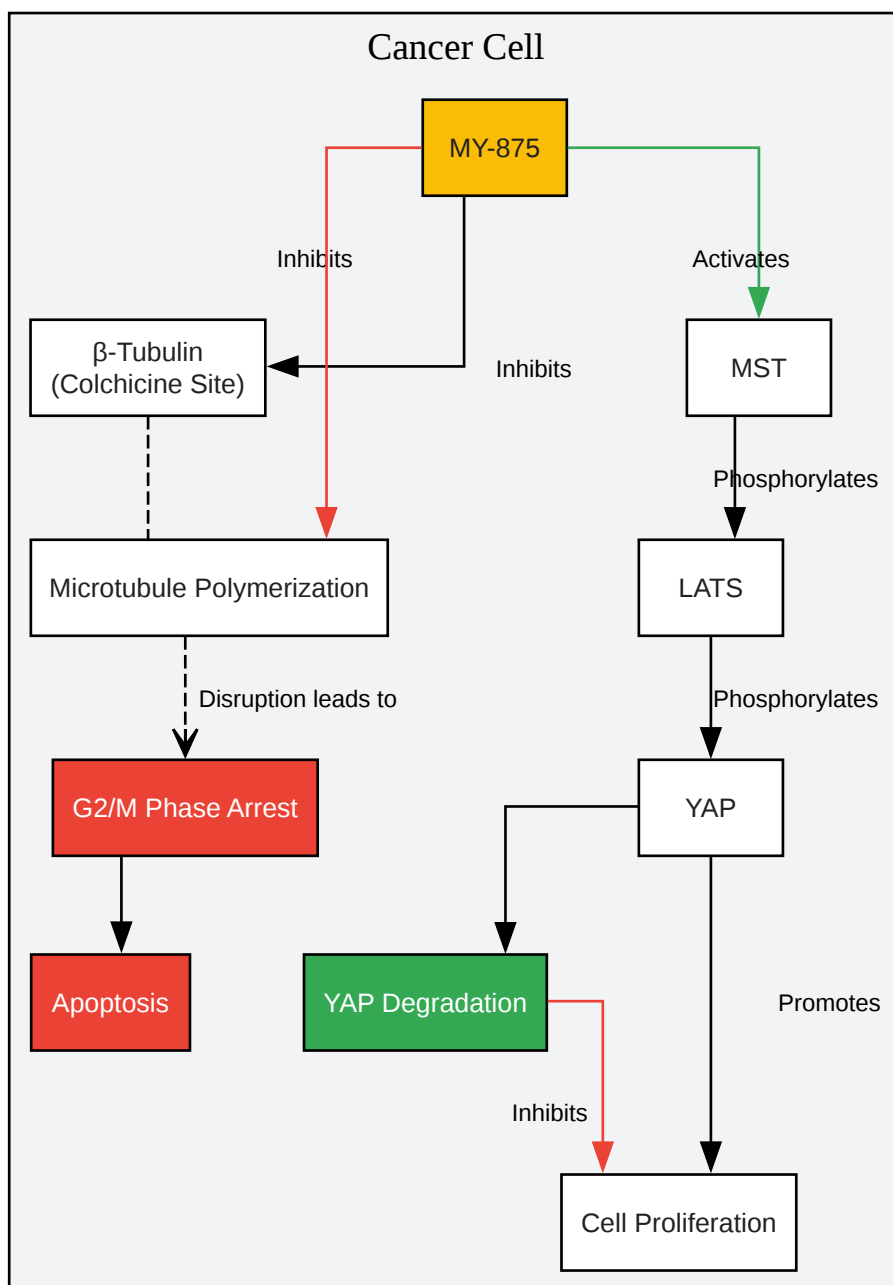
MY-875's mechanism of action involves the disruption of microtubule dynamics and the activation of the Hippo signaling pathway.

Microtubulin Polymerization Inhibition

MY-875 competitively binds to the colchicine binding site on β -tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

Hippo Pathway Activation

A key finding is the ability of **MY-875** to activate the Hippo signaling pathway.[1] Treatment with **MY-875** leads to the phosphorylation of key upstream kinases, MST (Ste20-like kinases) and LATS (large tumor suppressor kinases).[1] Phosphorylated LATS, in turn, phosphorylates and promotes the degradation of the transcriptional co-activator YAP (Yes-associated protein).[1] The downregulation of YAP, a known oncogene, contributes to the anti-proliferative effects of **MY-875**.



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MY-875 Mechanism of Action: Dual inhibition of microtubule polymerization and activation of the Hippo pathway.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of **MY-875**.

In Vitro Microtubule Polymerization Assay

Objective: To determine the IC₅₀ of **MY-875** on tubulin polymerization.

Materials:

- Purified tubulin protein
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution
- **MY-875** stock solution (in DMSO)
- Glycerol
- Spectrophotometer with temperature control

Procedure:

- Prepare a reaction mixture containing polymerization buffer, GTP, and glycerol.
- Aliquot the reaction mixture into a 96-well plate.
- Add varying concentrations of **MY-875** to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
- Pre-warm the plate to 37°C.
- Initiate polymerization by adding cold, purified tubulin to each well.
- Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.
- Calculate the rate of polymerization for each concentration of **MY-875**.
- Determine the IC₅₀ value by plotting the polymerization rate against the log of **MY-875** concentration and fitting to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To assess the anti-proliferative activity of **MY-875** on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **MY-875** stock solution (in DMSO)
- 96-well cell culture plates
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **MY-875** in complete culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **MY-875**. Include a vehicle control.
- Incubate the cells for the desired time period (e.g., 48 hours).
- Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot cell viability against the log of **MY-875** concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Hippo Pathway Markers

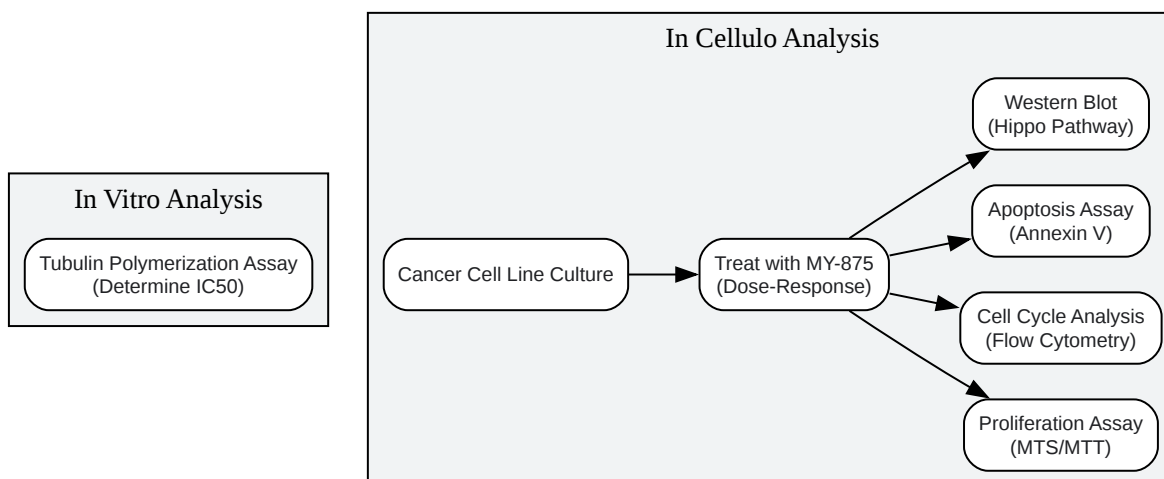
Objective: To evaluate the effect of **MY-875** on the phosphorylation of key Hippo pathway proteins.

Materials:

- Cancer cell line
- **MY-875**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against: p-MST, MST, p-LATS, LATS, YAP
- Secondary HRP-conjugated antibodies
- SDS-PAGE gels and transfer system
- Chemiluminescent substrate and imaging system

Procedure:

- Treat cells with varying concentrations of **MY-875** for a specified time (e.g., 48 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein lysate by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the changes in the phosphorylation status of MST and LATS, and the total protein levels of YAP.



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References

- 1. medchemexpress.com [medchemexpress.com]
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